molecular formula C17H11NO B14016706 Benzo[b]phenanthridin-5(6h)-one CAS No. 2178-32-7

Benzo[b]phenanthridin-5(6h)-one

Cat. No.: B14016706
CAS No.: 2178-32-7
M. Wt: 245.27 g/mol
InChI Key: PXBRUWHQRRSPTK-UHFFFAOYSA-N
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Description

Benzo[b]phenanthridin-5(6H)-one is a heterocyclic compound that belongs to the phenanthridine family This compound is characterized by its fused ring structure, which includes a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]phenanthridin-5(6H)-one can be achieved through several methods. One efficient synthetic route involves the Rhodium(III)-catalyzed C–H activation of 2-aryl indazoles followed by annulation with iodonium ylides. This method provides excellent yields under mild reaction conditions . Another method involves the photocatalytic synthesis using 2-isocyanobiphenyls and diarylphosphine oxides under metal-free conditions at room temperature .

Industrial Production Methods: The industrial production of this compound can be scaled up using the Rhodium(III)-catalyzed method due to its high efficiency and recyclability of the catalytic system. This method allows for the production of the compound in large quantities with minimal purification steps .

Chemical Reactions Analysis

Types of Reactions: Benzo[b]phenanthridin-5(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.

Scientific Research Applications

Benzo[b]phenanthridin-5(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[b]phenanthridin-5(6H)-one involves its interaction with various molecular targets. For instance, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs . The compound also interacts with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

  • Benzo[c]phenanthridine
  • Sanguinarine
  • Chelerythrine

Properties

CAS No.

2178-32-7

Molecular Formula

C17H11NO

Molecular Weight

245.27 g/mol

IUPAC Name

6H-benzo[b]phenanthridin-5-one

InChI

InChI=1S/C17H11NO/c19-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)18-17/h1-10H,(H,18,19)

InChI Key

PXBRUWHQRRSPTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C(=O)N3

Origin of Product

United States

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